1-Methylcycloheptanol
Overview
Description
1-Methylcycloheptanol is an organic compound with the molecular formula C8H16O. It is a cycloheptanol derivative where a methyl group is attached to the first carbon of the cycloheptane ring. This compound is known for its unique structural properties and is used in various chemical and pharmaceutical applications .
Preparation Methods
1-Methylcycloheptanol can be synthesized through several methods:
Chemical Reactions Analysis
1-Methylcycloheptanol undergoes various chemical reactions, including:
Oxidation: When oxidized, this compound can form 1-methylcycloheptanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Dehydration: In the presence of strong acids like sulfuric acid, this compound can undergo dehydration to form 1-methylcycloheptene.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-methylcycloheptyl chloride.
Scientific Research Applications
1-Methylcycloheptanol is used in various scientific research applications:
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Intermediate: It is used in the production of other organic compounds and in the study of reaction mechanisms.
Industrial Applications: It is utilized in the manufacturing of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methylcycloheptanol in chemical reactions involves the interaction of its hydroxyl group with various reagents. For example, during dehydration, the hydroxyl group donates electrons to a proton from the acid reagent, forming an alkyloxonium ion. This ion acts as a leaving group, resulting in the formation of a carbocation, which then forms a double bond .
Comparison with Similar Compounds
1-Methylcycloheptanol can be compared with other cycloheptanol derivatives:
Cycloheptanol: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
1-Methylcyclohexanol: Has a similar structure but with a six-membered ring, leading to different chemical properties and reactivity.
1-Methylcyclooctanol: Contains an eight-membered ring, which affects its stability and reactivity compared to this compound.
Properties
IUPAC Name |
1-methylcycloheptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(9)6-4-2-3-5-7-8/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFKAYOHINCUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191050 | |
Record name | 1-Methylcycloheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191050 | |
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Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid. | |
Record name | 1-Methylcycloheptanol | |
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CAS No. |
3761-94-2 | |
Record name | 1-Methylcycloheptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3761-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Methylcycloheptan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylcycloheptanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100735 | |
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Record name | 1-Methylcycloheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcycloheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.073 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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